 
                        Scientific Field: Analytical Chemistry
Summary of Application: It is used as a chromogenic system in a one-step kinetic method for the determination of 5′-nucleotidase.
Scientific Field: Organic Chemistry
Summary of Application: It is used in the synthesis of (1R,2R)- (+)-1,2- (3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)-1,2-diphenylethane1 and (1R,2R)- (+)- 1,2- (3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)cyclohexane.
Scientific Field: Medicinal Chemistry
Summary of Application: 3,5-Dichloro-4-hydroxybenzoic Acid can be used as cyclin dependent kinase inhibitors to treat cell proliferative disorders, such as, cancer.
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is a synthetic organic compound with the molecular formula C₆H₃Cl₃O₃S and a molecular weight of 261.51 g/mol. It is characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring, along with a sulfonyl chloride functional group. The compound appears as a white to off-white solid and has a melting point range of 118-119 °C. It is known for its moisture sensitivity and hydrolyzes in water, making it necessary to store it away from moisture and in a cool environment .
Several synthetic routes have been developed for producing 3,5-dichloro-4-hydroxybenzenesulfonyl chloride:
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride finds applications in various fields:
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features | 
|---|---|---|
| 3,5-Dichloro-4-hydroxybenzenesulfonic acid | C₆H₄Cl₂O₄S | Lacks the sulfonyl chloride group; more stable | 
| 3-Chloro-4-hydroxybenzenesulfonyl chloride | C₆H₅ClO₃S | Contains only one chlorine; less reactive | 
| 2,4-Dichlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | Different substitution pattern; used in similar applications | 
The uniqueness of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride lies in its specific positioning of chlorine atoms and hydroxyl groups on the benzene ring, which influences its reactivity and potential applications compared to similar compounds.
Corrosive